molecular formula C20H21NO3S B2794583 N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1421499-05-9

N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2794583
CAS No.: 1421499-05-9
M. Wt: 355.45
InChI Key: HNCSKTQBYQVHNP-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound featuring a furan ring, a thiophene ring, and a phenoxy group

Synthetic Routes and Reaction Conditions:

  • Furan-3-ylmethylamine Synthesis: The synthesis begins with the preparation of furan-3-ylmethylamine through the reaction of furan-3-carbaldehyde with ammonia under reductive conditions.

  • Phenoxypropanamide Synthesis: Phenoxypropanamide is synthesized by reacting 2-phenoxypropanoic acid with thionyl chloride to form the acid chloride, followed by reaction with 2-(thiophen-2-yl)ethanamine.

  • Final Coupling Reaction: The final step involves the coupling of furan-3-ylmethylamine with phenoxypropanamide using a coupling reagent like DCC (Dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient catalysts and solvents to facilitate the synthesis process.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid.

  • Reduction: The thiophene ring can be reduced to form 2-thiophenethanol.

  • Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3) and conditions such as reflux.

Major Products Formed:

  • Oxidation: Furan-3-carboxylic acid

  • Reduction: 2-thiophenethanol

  • Substitution: Substituted phenol derivatives

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects. Industry: It can be used in the development of new materials and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide

  • N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-3-yl)ethyl)propanamide

  • N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)propyl)propanamide

Uniqueness: N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide is unique due to its specific arrangement of functional groups and rings, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-phenoxy-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-16(24-18-6-3-2-4-7-18)20(22)21(14-17-10-12-23-15-17)11-9-19-8-5-13-25-19/h2-8,10,12-13,15-16H,9,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCSKTQBYQVHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CCC1=CC=CS1)CC2=COC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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